1,6-Anhydro-beta-D-mannopyranose
Overview
Description
1,6-Anhydro-beta-D-mannopyranose is a significant compound in the realm of carbohydrate chemistry, serving as a key intermediate in the synthesis of various polysaccharides and glycosides. Its unique structural feature, the 1,6-anhydro bridge, renders it a versatile reagent in glycosylation reactions and in the study of carbohydrate-based materials.
Synthesis Analysis
The synthesis of 1,6-Anhydro-beta-D-mannopyranose derivatives has been explored in various studies. One method involves the thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose as a latent cyclic AB4-type monomer, leading to the production of water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities (Satoh et al., 2003). Another approach details the total synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose, highlighting the artifact production of 1,6-anhydro-beta-D-mannopyranose derivatives during carbohydrate analysis (Manna et al., 1993).
Molecular Structure Analysis
The crystal and molecular structure of 1,6-anhydro-β-d-mannopyranose has been determined, showing it to be orthorhombic with significant hydrogen-bonding forming infinite chains. This study provides insight into the conformation and hydrogen-bonding environment of the molecules (Małuszyńska et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving 1,6-Anhydro-beta-D-mannopyranose derivatives often lead to interesting skeletal rearrangements. For example, reactions with diethylaminosulphur trifluoride result in products of skeletal rearrangement, highlighting the reactivity of the 1,6-anhydro bridge in facilitating such transformations (Karban et al., 2012).
Scientific Research Applications
Synthesis of Advanced Precursors for Tetrodotoxin : Noya and Alonso (1997) demonstrated a method for preparing advanced precursors of tetrodotoxin from 1,6-anhydro-beta-D-mannopyranose, useful for forming nitrogen-bearing carbon centers in carbohydrate-derived substrates (Noya & Alonso, 1997).
Efficient Preparation of Synthetic Intermediates for Tetrodotoxin : Noya et al. (2000) reported on the effective trapping of alkyl and vinyl radicals by ketoxime ethers at C3 of 1,6-anhydro-beta-D-mannopyranose derivatives, allowing the efficient preparation of synthetic intermediates for tetrodotoxin from D-mannose (Noya, Paredes, Ozores, & Alonso, 2000).
Synthesis of Stereoregular Polysaccharide Derivatives : Kanno et al. (1995) synthesized stereoregular polysaccharide derivatives carrying 2,3-di-O-alkyl chains from 1,6-anhydro-sugar monomers, indicating potential biomedical applications (Kanno, Kinoshita, Kobayashi, & Hatanaka, 1995).
Synthesis of Hyperbranched Polysaccharides : Satoh et al. (2003) explored the thermally induced cationic polymerization of 1,6-anhydro-beta-D-mannopyranose to produce water-soluble hyperbranched polysaccharides with controlled molecular weights (Satoh, Imai, Ishihara, Maeda, Kitajyo, Narumi, Kaga, Kaneko, & Kakuchi, 2003).
Facile One-Pot Synthesis of Azido-Deoxy-Glucopyranose Derivatives : Dasgupta and Garegg (1988) presented a facile one-pot synthesis method for 3,4-Di-O-acetyl-1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose and its derivatives, serving as precursors for oligosaccharide synthesis (Dasgupta & Garegg, 1988).
Safety And Hazards
properties
IUPAC Name |
(1R,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-RWOPYEJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016516 | |
Record name | 1,6-Anhydro-D-mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-beta-D-mannopyranose | |
CAS RN |
14168-65-1 | |
Record name | 1,6-Anhydro-D-mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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